molecular formula C23H20N2O3 B11465813 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11465813
M. Wt: 372.4 g/mol
InChI Key: NOKVCZNGVOGTFB-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-3-10-19(11-4-15)27-14-22(26)24-18-8-6-17(7-9-18)23-25-20-12-5-16(2)13-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

NOKVCZNGVOGTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C

Origin of Product

United States

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